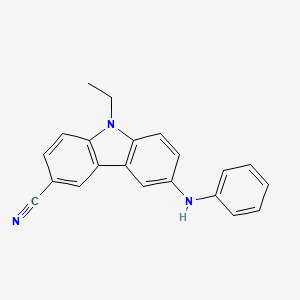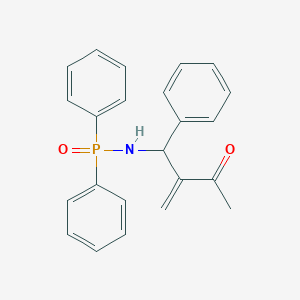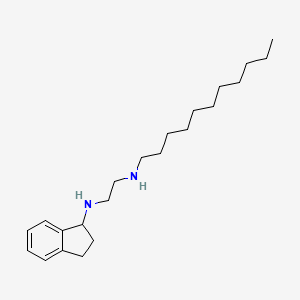
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a hydroxycyclohexyl group attached to the benzamide’s carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(1-hydroxycyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The carbonyl group of the benzamide can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-Benzyl-2-(1-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, altering their activity. The hydroxycyclohexyl group may enhance the compound’s binding affinity and specificity. Molecular docking studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function .
相似化合物的比较
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxycyclohexyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other benzamide derivatives and may contribute to its enhanced activity and selectivity in various applications .
属性
CAS 编号 |
402847-36-3 |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(1-hydroxycyclohexyl)benzamide |
InChI |
InChI=1S/C20H23NO2/c22-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)13-7-2-8-14-20/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,21,22) |
InChI 键 |
LFIPJLWFAFOWPU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C2=CC=CC=C2C(=O)NCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




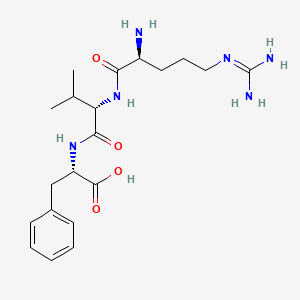


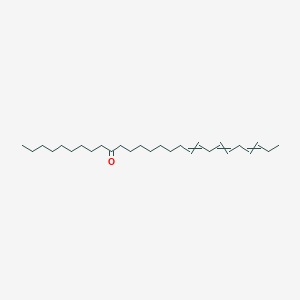
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)


